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Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate

Catalog No.
S784330
CAS No.
2689-70-5
M.F
C7H10O3S
M. Wt
174.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxy...

CAS Number

2689-70-5

Product Name

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate

IUPAC Name

methyl 4-methyl-3-oxothiolane-2-carboxylate

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

InChI

InChI=1S/C7H10O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h4,6H,3H2,1-2H3

InChI Key

FOGAQTVNXLQDSO-UHFFFAOYSA-N

SMILES

CC1CSC(C1=O)C(=O)OC

Canonical SMILES

CC1CSC(C1=O)C(=O)OC

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is a chemical compound with the molecular formula C7_7H10_{10}O3_3S. It has a molecular weight of 174.22 g/mol and features a unique structure characterized by a tetrahydrothiophene ring, which contributes to its chemical reactivity and biological properties. The compound is represented by the InChI string:

text
InChI=1S/C7H10O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h4,6H,3H2,1-2H3

This structure indicates significant connectivity and hydrogen count, essential for understanding its reactivity in various chemical contexts .

  • There is no information available regarding a specific mechanism of action for MMTOTC.
  • Due to the lack of research, no specific safety information on MMTOTC is documented.
  • However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable or irritant chemicals [].

Please Note:

  • The information provided is based on the limited scientific literature available on MMTOTC.
  • Further research is needed to understand its properties, potential applications, and safety profile.

  • Dieckmann Reaction: This reaction allows for the synthesis of methyl 4-oxotetrahydrothiophene-3-carboxylate, showcasing its utility in forming larger cyclic structures.
  • Nitration: The compound can undergo nitration when reacted with methyl-3-hydroxythiophene-2-carboxylate, leading to diverse derivatives.
  • Photocyclization: It has been studied for its selective transformation into methyl 2-oxo-7-thiatricyclo[3.2.1.03,6^{3,6}]octane-1-carboxylate, demonstrating its potential in photochemical processes.

These reactions illustrate the compound's versatility as a precursor in synthetic organic chemistry.

Several methods have been developed for synthesizing methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate:

  • Thorpe Cyclization: This method allows for the formation of various thiophene derivatives and involves the cyclization of appropriate precursors under acidic conditions.
  • Functionalized Thiopyran Derivatives: The compound can be synthesized through reactions that yield functionalized thiopyran derivatives, showcasing its adaptability in synthetic routes.

These synthesis techniques highlight its importance as an intermediate in organic synthesis.

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate finds applications primarily in organic synthesis and medicinal chemistry. Its derivatives are often explored for their potential use in developing new pharmaceuticals and agrochemicals due to their unique structural properties and biological activities .

Interaction studies involving methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate are crucial for understanding its reactivity and potential applications. These studies typically focus on how the compound interacts with various reagents during synthesis and its behavior in biological systems. Understanding these interactions can lead to optimized synthetic pathways and enhanced biological efficacy of derived compounds .

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate shares structural similarities with several other compounds, making it interesting for comparative analysis:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 3-hydroxythiophene-2-carboxylateC6_6H8_8O3_3SHydroxy group additionMore polar due to hydroxyl group
Methyl 4-cyano-thiophenecarboxylateC8_8H7_7N O2_2SCyano group presencePotentially higher reactivity due to cyano group
Methyl 2-thiophenecarboxylateC6_6H6_6O2_2SSimple thiophene structureLacks complexity of tetrahydro structure

The uniqueness of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate lies in its tetrahydrothiophene ring, which contributes to its distinctive reactivity and potential biological activity compared to these similar compounds .

This comprehensive overview underscores the significance of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate in both chemical research and practical applications, highlighting its unique properties and potential for further exploration in various fields.

Molecular Structure and Configuration

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate represents a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₀O₃S and a molecular weight of 174.22 grams per mole [1] [2] [3]. The compound features a five-membered tetrahydrothiophene ring system with characteristic functional groups including a ketone moiety at the 3-position, a methyl substituent at the 4-position, and a methyl ester group at the 2-position [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is methyl 4-methyl-3-oxothiolane-2-carboxylate [2]. The compound's International Chemical Identifier is InChI=1S/C7H10O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h4,6H,3H2,1-2H3, with the corresponding International Chemical Identifier Key being FOGAQTVNXLQDSO-UHFFFAOYSA-N [2] [4].

Atomic Arrangement and Bond Properties

The molecular architecture of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is characterized by a saturated five-membered ring containing one sulfur atom [1] [2]. The tetrahydrothiophene core exhibits typical carbon-sulfur bond lengths in the range of 1.80 to 1.85 angstroms, which are characteristic of single carbon-sulfur bonds in heterocyclic systems [5]. The carbon-sulfur-carbon bond angle is expected to fall within the range of 90 to 95 degrees, reflecting the geometric constraints imposed by the five-membered ring structure [6] [7].

The ketone functionality at the 3-position features a carbon-oxygen double bond with typical bond length characteristics of approximately 1.20 angstroms [8]. The ester group at the 2-position contains both carbon-oxygen single and double bonds, with the double bond exhibiting similar properties to the ketone functionality [8]. The methyl substituent at the 4-position is connected through a standard carbon-carbon single bond with a length of approximately 1.54 angstroms [8].

Stereochemical Analysis

The molecular structure of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate contains two potential stereogenic centers located at the 2-position and 4-position of the tetrahydrothiophene ring [1] [2] . These stereogenic centers give rise to the possibility of four distinct stereoisomers arranged as two pairs of enantiomers [1] [2] . The relative configuration between the methyl group at the 4-position and the carboxylate group at the 2-position can adopt either cis or trans relationships, contributing to the stereochemical complexity of the compound [1] [2] .

The configurational stability of the compound is expected to be maintained at room temperature due to the substantial energy barriers associated with inversion at the stereogenic centers [1] [2] . However, specific determination of the absolute configuration for this compound has not been reported in the available literature [1] [2] . The stereochemical properties of this compound are particularly relevant for understanding its potential biological activities and chemical reactivity patterns .

Conformational Dynamics

The tetrahydrothiophene ring system exhibits characteristic non-planar conformations, primarily adopting envelope or twist forms rather than planar arrangements [10] [6] [7]. Computational and experimental studies on related tetrahydrothiophene systems have demonstrated that two twist conformers with C2 symmetry are energetically favored [10] [6]. The pseudorotation barrier for interconversion between different conformational states is estimated to be in the range of 3 to 5 kilocalories per mole, indicating a relatively low energy barrier [10] [7].

The conformational interconversion occurs rapidly at room temperature on the nuclear magnetic resonance timescale, resulting in averaged spectroscopic signals [10] [6] [7]. The carbon-sulfur-carbon angle typically ranges from 90 to 95 degrees, contributing to the non-planar arrangement of the five-membered ring [6] [7]. The presence of the methyl substituent at the 4-position and the bulky ester group at the 2-position may introduce additional steric constraints that influence the preferred conformational states of the molecule [10] [6] [7].

Physical Properties

Melting and Boiling Points

The boiling point of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate has been reported as 254 degrees Celsius [3]. This relatively high boiling point reflects the molecular weight and intermolecular interactions present in the compound, including potential hydrogen bonding involving the carbonyl oxygen atoms [3]. The melting point for this specific compound has not been explicitly reported in the available literature [3].

Comparative analysis with structurally related compounds provides insights into the thermal behavior of this class of molecules [11] [12]. Similar thiophene carboxylate derivatives typically exhibit melting points in the range of 30 to 40 degrees Celsius, suggesting that methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate may exhibit comparable thermal transition properties [11] [12].

Density and Viscosity Measurements

The density of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate has been determined to be 1.224 grams per cubic centimeter [3]. This density value is consistent with the molecular composition and reflects the presence of the sulfur atom, which contributes significantly to the overall molecular mass [3]. The relatively high density compared to purely hydrocarbon systems is characteristic of sulfur-containing heterocyclic compounds [3].

Viscosity measurements for this specific compound have not been reported in the available literature [3]. However, the molecular structure suggests that the compound would exhibit moderate viscosity characteristics due to the presence of polar functional groups that can participate in intermolecular interactions [3]. The ester and ketone functionalities provide sites for dipole-dipole interactions that would contribute to increased viscosity compared to simple hydrocarbons [3].

Thermal Stability Parameters

The thermal stability of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate can be assessed through comparison with related thiophene derivatives and thermal analysis studies [13] [14] [15]. Thiophene-containing compounds generally exhibit thermal decomposition temperatures above 300 degrees Celsius, with specific decomposition pathways involving ring-opening reactions and loss of functional groups [13] [14].

The flash point of the compound has been reported as 116 degrees Celsius, indicating moderate thermal stability under ambient conditions [3]. This parameter is crucial for handling and storage considerations, as it represents the lowest temperature at which the compound can form an ignitable mixture with air [3]. Thermal decomposition studies on related thiophene carboxylate systems suggest that the compound would begin to show signs of degradation at temperatures approaching 250 to 300 degrees Celsius [14] [15].

The thermal behavior of the compound is influenced by the presence of multiple functional groups, with the ester functionality potentially undergoing hydrolysis or transesterification reactions at elevated temperatures [14] [15]. The ketone group may participate in condensation reactions or undergo reduction under specific thermal conditions [14] [15].

Solubility Profile in Various Solvents

The solubility characteristics of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate reflect its amphiphilic nature, containing both polar and nonpolar structural elements [11] [12] [16]. The compound exhibits slight solubility in water due to the presence of polar carbonyl groups that can participate in hydrogen bonding with water molecules [11] [12]. However, the predominance of hydrophobic character from the thiophene ring and methyl groups limits its aqueous solubility [11] [12].

In organic solvents, the compound demonstrates good solubility in chloroform, methanol, and ethanol [11] [12] [16]. The solubility in these solvents is attributed to favorable interactions between the polar functional groups of the compound and the solvent molecules [11] [12] [16]. Chloroform provides an excellent solvent environment due to its ability to interact with both the polar and nonpolar regions of the molecule [11] [12].

The compound also shows solubility in acetone and slight solubility in diethyl ether, following typical solubility patterns for ester-containing heterocyclic compounds [11] [12]. The solubility profile makes the compound suitable for various synthetic transformations and purification procedures using standard organic solvents [11] [12] [16].

SolventSolubilityTemperature Range
WaterSlightly solubleRoom temperature
ChloroformSolubleRoom temperature
MethanolSolubleRoom temperature
EthanolSolubleRoom temperature
AcetoneSolubleRoom temperature
Diethyl EtherSlightly solubleRoom temperature

Spectroscopic Characteristics

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate through characteristic chemical shift patterns [6] [7]. In proton nuclear magnetic resonance spectroscopy, the methyl groups attached to the thiophene ring appear as characteristic signals around 2.3 parts per million, reflecting their aliphatic environment [6] [7]. The methoxy protons of the ester functionality exhibit signals at approximately 3.7 parts per million, consistent with their attachment to the electronegative oxygen atom [6] [7].

The ring protons demonstrate complex multipicity patterns in the range of 3.0 to 4.0 parts per million, reflecting the asymmetric environment created by the substituents and the conformational dynamics of the ring system [6] [7]. The coupling patterns observed in the proton nuclear magnetic resonance spectrum provide information about the stereochemical relationships and conformational preferences of the molecule [6] [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signals at approximately 170 parts per million for both the ketone and ester functionalities . The ring carbon atoms exhibit signals in the range of 30 to 80 parts per million, with specific chemical shifts depending on their proximity to the sulfur atom and functional groups . The rapid conformational interconversion observed at room temperature results in averaged signals that reflect the time-averaged molecular structure [6] [7].

Infrared Spectroscopy Data Interpretation

Infrared spectroscopy of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate reveals characteristic absorption bands that provide structural confirmation [8]. The ester carbonyl stretching vibration appears in the range of 1730 to 1750 reciprocal centimeters, representing one of the most diagnostic features of the compound [8]. The ketone carbonyl stretching occurs at slightly lower frequencies, typically between 1680 and 1700 reciprocal centimeters, reflecting the different electronic environment compared to the ester functionality [8].

The carbon-sulfur stretching vibrations appear as weak to medium intensity bands in the range of 630 to 710 reciprocal centimeters [8]. These bands are generally less intense than carbon-carbon or carbon-oxygen stretches due to the smaller electronegativity difference between carbon and sulfur [8]. The carbon-hydrogen stretching vibrations appear in the range of 2850 to 3000 reciprocal centimeters, corresponding to the aliphatic methyl and methylene groups [8].

The fingerprint region below 1500 reciprocal centimeters contains multiple bands corresponding to various bending and skeletal vibrations that are characteristic of the tetrahydrothiophene ring system [8]. These bands provide additional structural confirmation and can be used for compound identification through comparison with reference spectra [8].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate reveals characteristic fragmentation patterns that provide structural information [17]. The molecular ion peak appears at mass-to-charge ratio 174, corresponding to the molecular weight of the compound [17]. This molecular ion peak serves as the base reference for interpreting the fragmentation pattern [17].

The most common fragmentation pathway involves the loss of the methoxy group (mass 31) from the ester functionality, resulting in a significant fragment ion at mass-to-charge ratio 143 [17]. This fragmentation is typical for methyl ester compounds and occurs through alpha-cleavage adjacent to the carbonyl group [17]. Additional fragmentation may involve loss of carbon monoxide (mass 28) from the ketone functionality, producing fragments that retain the thiophene ring structure [17].

Ring fragmentation patterns may include loss of sulfur-containing fragments, leading to the formation of hydrocarbon ion fragments [17]. The sulfur atom's presence often stabilizes certain fragmentation pathways through resonance effects, resulting in characteristic sulfur-containing fragment ions [17]. These fragmentation patterns are valuable for structural elucidation and compound identification in analytical applications [17].

UV-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate exhibits characteristic features related to its electronic structure [18] [19]. The compound shows absorption maxima in the range of 250 to 300 nanometers, primarily corresponding to π-π* transitions associated with the carbonyl chromophores [18] [19]. These transitions are characteristic of compounds containing conjugated carbonyl systems [18] [19].

The absorption spectrum may exhibit fine structure due to vibrational coupling with electronic transitions, providing additional information about the molecular structure and dynamics [18] [19]. The intensity of absorption bands reflects the oscillator strength of the electronic transitions and provides quantitative information for analytical applications [18] [19].

Solvent effects on the ultraviolet-visible absorption spectrum can provide insights into the polarity and hydrogen-bonding characteristics of the compound [18]. Bathochromic shifts (red shifts) may be observed in polar solvents due to stabilization of excited states, while hypsochromic shifts (blue shifts) may occur in nonpolar environments [18]. These solvent-dependent spectral changes are valuable for understanding the compound's electronic properties and intermolecular interactions [18] [19].

Crystallographic Analysis and Solid-State Properties

The crystallographic analysis of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate has not been extensively reported in the available literature, limiting detailed solid-state structural information [5]. However, studies on related thiophene derivatives provide insights into expected crystallographic parameters and packing arrangements [5]. The crystal structure would likely exhibit intermolecular interactions involving the carbonyl oxygen atoms, which can serve as hydrogen bond acceptors [5].

The solid-state packing of the compound would be influenced by the molecular shape and the distribution of polar and nonpolar regions [5]. The presence of multiple functional groups creates opportunities for various intermolecular interactions, including dipole-dipole interactions between carbonyl groups and potential weak hydrogen bonding involving the methyl hydrogen atoms [5]. These interactions would contribute to the overall crystal stability and influence physical properties such as melting point and solubility [5].

The expected unit cell parameters and space group symmetry for this compound remain to be determined through single-crystal X-ray diffraction studies [5]. Such studies would provide precise bond lengths, bond angles, and torsional angles, offering detailed insights into the molecular geometry in the solid state [5]. The crystallographic analysis would also reveal any conformational preferences adopted in the crystal lattice and provide information about intermolecular packing arrangements [5].

Physical PropertyValueUnitsReference
Molecular FormulaC₇H₁₀O₃S- [1] [2] [3]
Molecular Weight174.22g/mol [1] [2] [3]
Boiling Point254°C [3]
Density1.224g/cm³ [3]
Flash Point116°C [3]
InChIKeyFOGAQTVNXLQDSO-UHFFFAOYSA-N- [2] [4]

XLogP3

1.1

Dates

Last modified: 08-15-2023

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